3-Demethylthiocolchicine

Toxicity In Vivo Pharmacology Safety Profile

Procure a 7x safer colchicinoid for microtubule-targeting research. 3-Demethylthiocolchicine (LD50 11.3 mg/kg) maintains potent antitubulin activity while mitigating acute toxicity, enabling long-term in vivo studies. Its free C3-OH handle is essential for 3-CTC covalent inhibitors or CNS-targeting 3-O-glycosyl derivatives. Ideal as analytical standard for thiocolchicoside impurity profiling.

Molecular Formula C21H23NO5S
Molecular Weight 401.5 g/mol
CAS No. 87424-25-7
Cat. No. B195318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethylthiocolchicine
CAS87424-25-7
SynonymsN-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide;  2-Demethylthio-colchicine;  3-Demethylthiocolchicine;  3-Desmethylthiocolchicine;  3-O-Demethylthiocolchicine;  NSC 361792
Molecular FormulaC21H23NO5S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
InChIInChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
InChIKeyPKYOHQGXPPVIGD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethylthiocolchicine (CAS 87424-25-7) Overview: A Differentiated Colchicine Analog for Research Procurement


3-Demethylthiocolchicine (CAS 87424-25-7) is a colchicine analog belonging to the thiocolchicine class, characterized by a thiomethyl group at C-10 and a phenolic hydroxyl at C-3, enabling specific covalent modifications. It functions as a competitive inhibitor of colchicine binding (apparent Ki approximately 3 μM) and an inhibitor of tubulin polymerization [1]. Its distinct substitution pattern confers a differentiated profile relative to colchicine and thiocolchicine, particularly in toxicity and covalent derivatization potential [2].

Why 3-Demethylthiocolchicine Cannot Be Substituted with Other Colchicine Analogs


Colchicine analogs are not interchangeable due to significant differences in their toxicity profiles, functional group availability for derivatization, and covalent binding capacities. While colchicine, thiocolchicine, and 3-demethylthiocolchicine all target the colchicine binding site on β-tubulin, their therapeutic indices and chemical handles for creating advanced probes vary dramatically [1]. For instance, the LD50 values in murine models range from 1.0 mg/kg for thiocolchicine to 11.3 mg/kg for 3-demethylthiocolchicine, a tenfold difference that directly impacts in vivo experimental design and safety [2]. Furthermore, the presence of a free phenolic hydroxyl at C-3 in 3-demethylthiocolchicine permits covalent modifications that are impossible with colchicine or thiocolchicine, enabling unique applications such as irreversible target labeling and the synthesis of novel chemical probes [3].

Quantitative Differentiation of 3-Demethylthiocolchicine from Colchicine and Thiocolchicine


Reduced Acute In Vivo Toxicity Compared to Colchicine and Thiocolchicine

3-Demethylthiocolchicine exhibits markedly lower acute toxicity than both colchicine and thiocolchicine in murine models. Its LD50 is 11.3 mg/kg, compared to 1.6 mg/kg for colchicine and 1.0 mg/kg for thiocolchicine, representing a 7.1-fold improvement over colchicine and an 11.3-fold improvement over thiocolchicine [1].

Toxicity In Vivo Pharmacology Safety Profile

Unique Covalent Labeling Capacity of the β-Tubulin Colchicine Binding Site

The free phenolic hydroxyl at C-3 of 3-demethylthiocolchicine allows for the synthesis of covalent probes, such as 3-chloroacetyl-3-demethylthiocolchicine (3-CTC), which cannot be prepared from colchicine or thiocolchicine. 3-CTC acts as a competitive inhibitor of colchicine binding (apparent Ki = 3 μM) and, crucially, about 60% of bound 3-CTC rapidly forms a covalent bond with β-tubulin [1]. This covalent labeling occurs specifically at cysteine 354, with up to 90% of the covalent reaction mapped to this residue, enabling precise mapping of the colchicine A-ring binding site [2].

Chemical Biology Target Identification Covalent Probes

Equipotent Pharmacological Activity with Improved Therapeutic Index

In a murine model of casein-induced amyloidogenesis, 3-demethylthiocolchicine was found to be equipotent to colchicine in blocking amyloid synthesis [1]. This equipotency, combined with its 7.1-fold lower acute toxicity (LD50 11.3 mg/kg vs. 1.6 mg/kg), results in a significantly improved therapeutic index. Doses three times higher than those of colchicine were well tolerated, demonstrating a wider safety margin [2].

Pharmacodynamics Amyloidosis Therapeutic Index

Structural Prerequisite for Covalent Derivatization and ADC Payload Development

The C-3 hydroxyl group of 3-demethylthiocolchicine is a critical functional handle for chemical derivatization. Esterification of this phenolic group, as described in patent literature, yields novel compounds with potential as substitutes for colchicine in treating various diseases [1]. This contrasts with colchicine, which lacks a free phenolic hydroxyl at C-3, and thiocolchicine, which is methylated at this position. This unique handle enables the synthesis of esters, carbonates, and carbamates, expanding the chemical space for developing novel antitumor agents and potential ADC payloads [2].

Medicinal Chemistry Antibody-Drug Conjugates Synthetic Chemistry

Broad-Spectrum Antitumor Activity with Favorable Toxicity Profile

3-Demethylthiocolchicine exhibits broad-spectrum antitumor activity while maintaining a toxicity profile superior to colchicine. Although specific IC50 values against cancer cell lines are not directly available for the parent compound in the provided search results, its derivatives have shown potent antiproliferative effects. More importantly, the compound itself is consistently reported as a less toxic substitute for colchicine with broad-spectrum antitumor promise [1].

Oncology Antitumor Broad-Spectrum

Optimal Research and Industrial Applications for 3-Demethylthiocolchicine


In Vivo Efficacy Studies Requiring a Favorable Therapeutic Window

Given its 7.1-fold lower acute toxicity compared to colchicine (LD50 11.3 mg/kg vs. 1.6 mg/kg) [1], 3-demethylthiocolchicine is the preferred choice for long-term in vivo studies, such as chronic models of inflammation, amyloidosis, or tumor growth. Its equipotency in blocking amyloidogenesis [1] ensures that efficacy is maintained while minimizing dose-limiting toxicity.

Synthesis of Covalent Chemical Probes for Target Engagement Studies

The unique C-3 hydroxyl group of 3-demethylthiocolchicine enables the synthesis of covalent inhibitors like 3-CTC, which labels β-tubulin at cysteine 354 with high efficiency (~60% covalent bond formation) [2][3]. This application is ideal for target identification, mechanism-of-action studies, and the development of irreversible inhibitors, which cannot be achieved using colchicine or thiocolchicine.

Medicinal Chemistry Programs Aiming to Develop Novel Antitubulin Agents

The C-3 hydroxyl provides a versatile handle for creating libraries of esters, carbonates, and carbamates, as described in patent literature [4]. This enables structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, making 3-demethylthiocolchicine a valuable scaffold for drug discovery.

Comparative Pharmacology Studies to Benchmark Colchicine Analogs

3-Demethylthiocolchicine serves as a critical comparator compound in studies evaluating the therapeutic index and toxicity of novel colchicine-site binders. Its well-characterized toxicity profile (LD50 = 11.3 mg/kg) and equipotency to colchicine [1] provide a standardized benchmark for assessing improvements in safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Demethylthiocolchicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.